molecular formula C14H19NO3 B1417371 Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate CAS No. 2088565-26-6

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate

Cat. No.: B1417371
CAS No.: 2088565-26-6
M. Wt: 249.3 g/mol
InChI Key: IBNXSFPADAFXKP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a methoxybenzylamine moiety, and a but-2-enoate backbone

Scientific Research Applications

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its properties, or research into potential uses in fields like medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 4-methoxybenzylamine.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-methoxybenzylamine in the presence of a base such as sodium ethoxide. This step forms the intermediate compound.

    Esterification: The intermediate is then subjected to esterification under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Comparison with Similar Compounds

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-[(4-hydroxybenzyl)amino]but-2-enoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-[(4-methoxyphenyl)methylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(16)9-11(2)15-10-12-5-7-13(17-3)8-6-12/h5-9,15H,4,10H2,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXSFPADAFXKP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.